2-Amino-4-pyrrolidin-1-ylbutan-1-ol 2-Amino-4-pyrrolidin-1-ylbutan-1-ol
Brand Name: Vulcanchem
CAS No.:
VCID: VC14204143
InChI: InChI=1S/C8H18N2O/c9-8(7-11)3-6-10-4-1-2-5-10/h8,11H,1-7,9H2
SMILES:
Molecular Formula: C8H18N2O
Molecular Weight: 158.24 g/mol

2-Amino-4-pyrrolidin-1-ylbutan-1-ol

CAS No.:

Cat. No.: VC14204143

Molecular Formula: C8H18N2O

Molecular Weight: 158.24 g/mol

* For research use only. Not for human or veterinary use.

2-Amino-4-pyrrolidin-1-ylbutan-1-ol -

Specification

Molecular Formula C8H18N2O
Molecular Weight 158.24 g/mol
IUPAC Name 2-amino-4-pyrrolidin-1-ylbutan-1-ol
Standard InChI InChI=1S/C8H18N2O/c9-8(7-11)3-6-10-4-1-2-5-10/h8,11H,1-7,9H2
Standard InChI Key CLIDMXUCWXZSAR-UHFFFAOYSA-N
Canonical SMILES C1CCN(C1)CCC(CO)N

Introduction

Chemical Structure and Nomenclature

IUPAC Name and Synonyms

  • IUPAC Name: 2-Amino-4-(pyrrolidin-1-yl)butan-1-ol

  • Synonyms:

    • 4-Pyrrolidin-1-yl-2-aminobutan-1-ol

    • 911198-82-8 (CAS registry number)

Synthesis and Reaction Pathways

Key Synthetic Routes

The synthesis of 2-Amino-4-pyrrolidin-1-ylbutan-1-ol typically involves reductive amination or nucleophilic substitution strategies:

Route 1: Reductive Amination

  • Intermediate Formation: React 4-pyrrolidin-1-ylbutan-1-one with ammonium acetate in methanol to form the corresponding imine.

  • Reduction: Use sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) to reduce the imine to the amine.

    4-Pyrrolidin-1-ylbutan-1-one+NH₄OAcMeOHImineLiAlH₄2-Amino-4-pyrrolidin-1-ylbutan-1-ol\text{4-Pyrrolidin-1-ylbutan-1-one} + \text{NH₄OAc} \xrightarrow{\text{MeOH}} \text{Imine} \xrightarrow{\text{LiAlH₄}} \text{2-Amino-4-pyrrolidin-1-ylbutan-1-ol}

    Yield: ~65% (reported for analogous reductions).

Route 2: Nucleophilic Substitution

  • Halogenation: Convert 4-pyrrolidin-1-ylbutan-1-ol to its mesylate or tosylate derivative.

  • Amination: React with aqueous ammonia or benzylamine under elevated temperatures .

Purification and Characterization

  • Purification: Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1) or recrystallization from ethanol.

  • Characterization:

    • ¹H NMR (CDCl₃): δ 3.60–3.45 (m, 2H, CH₂OH), 2.80–2.60 (m, 4H, pyrrolidine N-CH₂), 1.80–1.60 (m, 4H, pyrrolidine CH₂) .

    • IR: Peaks at ~3350 cm⁻¹ (O-H/N-H stretch) and 1100 cm⁻¹ (C-O stretch) .

Physicochemical Properties

Physical State and Solubility

PropertyValueSource
AppearanceWhite crystalline solid
Melting PointNot reported
Boiling PointNot reported
SolubilitySoluble in polar solvents (H₂O, MeOH, DMSO)

Stability and Reactivity

  • Stability: Stable under inert atmospheres; hygroscopic due to the hydroxyl and amino groups .

  • Reactivity:

    • The amino group participates in Schiff base formation with carbonyl compounds.

    • The hydroxyl group undergoes esterification or etherification.

ParameterDataSource
Hazard CodesXi (Irritant)
Storage2–8°C under anhydrous conditions
ToxicityNo acute toxicity data available

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator